molecular formula C32H31NO4 B12777257 Morphine phenylpropionate CAS No. 177714-81-7

Morphine phenylpropionate

Cat. No.: B12777257
CAS No.: 177714-81-7
M. Wt: 493.6 g/mol
InChI Key: TYTMPAASAKOSMS-HQZAJNPZSA-N
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Description

Morphine phenylpropionate is a derivative of morphine, an opiate alkaloid found naturally in the opium poppy (Papaver somniferum). Morphine is widely known for its potent analgesic properties and is used primarily for pain management. This compound, like other morphine derivatives, is designed to enhance certain pharmacological properties or reduce side effects associated with morphine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine phenylpropionate typically involves the esterification of morphine with phenylpropionic acid. This reaction can be catalyzed by acid or base catalysts. The general reaction conditions include:

    Reactants: Morphine and phenylpropionic acid

    Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

    Solvent: Organic solvents like dichloromethane or toluene

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Extraction of Morphine: Morphine is extracted from opium poppy latex.

    Esterification: Morphine is reacted with phenylpropionic acid under controlled conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Morphine phenylpropionate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to morphine or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can modify the phenylpropionate moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces reduced morphine derivatives.

    Substitution: Produces substituted morphine derivatives with modified pharmacological properties.

Scientific Research Applications

Morphine phenylpropionate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential as an analgesic with modified pharmacokinetics and reduced side effects.

    Industry: Used in the development of new pain management drugs and formulations.

Mechanism of Action

Morphine phenylpropionate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, it activates G-protein coupled receptors, leading to inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neuronal excitability. This results in pain relief and other pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: The parent compound with potent analgesic properties.

    Codeine: A less potent analgesic but with better oral bioavailability.

    Oxymorphone: A more potent derivative with higher affinity for opioid receptors.

    Hydromorphone: Known for its high potency and rapid onset of action.

Uniqueness

Morphine phenylpropionate is unique due to its esterified structure, which can alter its pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other morphine derivatives. The phenylpropionate moiety may also influence its interaction with opioid receptors, potentially offering a different therapeutic profile.

Properties

CAS No.

177714-81-7

Molecular Formula

C32H31NO4

Molecular Weight

493.6 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2,2-diphenylpropanoate

InChI

InChI=1S/C32H31NO4/c1-31(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(35)36-26-16-13-20-19-24-23-14-15-25(34)29-32(23,17-18-33(24)2)27(20)28(26)37-29/h3-16,23-25,29,34H,17-19H2,1-2H3/t23-,24+,25-,29-,32-/m0/s1

InChI Key

TYTMPAASAKOSMS-HQZAJNPZSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(C[C@@H]6[C@H]7[C@]5(CCN6C)[C@@H](O4)[C@H](C=C7)O)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(CC6C7C5(CCN6C)C(O4)C(C=C7)O)C=C3

Origin of Product

United States

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